molecular formula C13H9Cl2N B102758 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine CAS No. 5330-37-0

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine

Cat. No. B102758
CAS RN: 5330-37-0
M. Wt: 250.12 g/mol
InChI Key: RKOSAWWBEHBDKH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine, commonly known as DCEP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. DCEP has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of scientific research.

Mechanism of Action

DCEP exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. DCEP has been shown to selectively inhibit the activity of COX-2, an isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
DCEP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response. In addition, DCEP has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

DCEP has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various processes. However, there are also limitations to the use of DCEP in lab experiments. It has been shown to exhibit toxicity at high doses, and its effects on human health are not fully understood.

Future Directions

There are several future directions for the use of DCEP in scientific research. One area of interest is the development of new drugs that are based on the structure of DCEP. Another area of interest is the study of the effects of DCEP on different cell types and tissues. Additionally, the effects of DCEP on the immune system and its potential use in the treatment of autoimmune diseases are areas of interest for future research.

Synthesis Methods

DCEP can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield DCEP. Another method involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as sodium hydride, followed by the addition of vinyl magnesium bromide to yield DCEP.

Scientific Research Applications

DCEP has been widely used in scientific research as a tool to study the mechanism of action of various biochemical and physiological processes. It has been shown to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response.

properties

CAS RN

5330-37-0

Product Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H9Cl2N/c14-11-6-4-10(13(15)9-11)5-7-12-3-1-2-8-16-12/h1-9H/b7-5+

InChI Key

RKOSAWWBEHBDKH-FNORWQNLSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl

Other CAS RN

5330-37-0

Origin of Product

United States

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